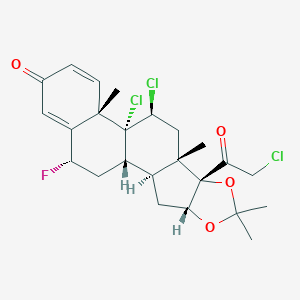

Triclonide

Overview

Description

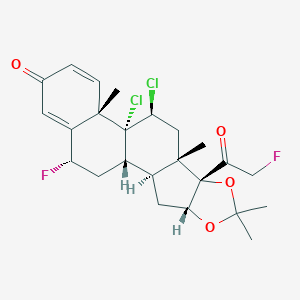

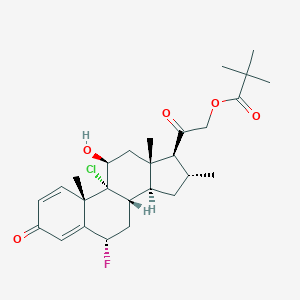

Triclonide: is a synthetic glucocorticoid corticosteroid with the developmental code name RS-4464. It is known for its potent anti-inflammatory and immunosuppressive properties.

Scientific Research Applications

Chemistry: Used as a model compound for studying the reactivity of glucocorticoids and their derivatives.

Biology: Investigated for its effects on cellular processes and gene expression.

Medicine: Explored for its anti-inflammatory and immunosuppressive properties, particularly in the treatment of autoimmune diseases.

Industry: Potential applications in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

Triclonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of specific genes. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .

Biochemical Analysis

Biochemical Properties

Triclonide plays a significant role in biochemical reactions, primarily due to its glucocorticoid activity. It interacts with glucocorticoid receptors, which are a type of nuclear receptor. Upon binding to these receptors, this compound influences the transcription of specific genes involved in inflammatory and immune responses. The interaction between this compound and glucocorticoid receptors is crucial for its anti-inflammatory and immunosuppressive effects .

Cellular Effects

This compound affects various types of cells and cellular processes. In immune cells, it suppresses the production of pro-inflammatory cytokines, thereby reducing inflammation. This compound also influences cell signaling pathways, such as the NF-κB pathway, which is involved in the regulation of immune responses. Additionally, this compound affects gene expression by modulating the transcription of genes involved in cellular metabolism and immune function .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements in the DNA. This interaction results in the activation or repression of target genes, leading to changes in gene expression. This compound also inhibits the activity of certain enzymes involved in the inflammatory response, further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by various factors, including temperature and pH. Over time, this compound may degrade, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits anti-inflammatory and immunosuppressive effects without significant adverse effects. At high doses, this compound can cause toxic effects, including suppression of the hypothalamic-pituitary-adrenal axis and increased susceptibility to infections. These dosage-dependent effects highlight the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with glucocorticoid receptors. It influences the metabolism of carbohydrates, proteins, and lipids by regulating the expression of enzymes involved in these pathways. This compound also affects metabolic flux and metabolite levels, leading to changes in energy balance and nutrient utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound, affecting its overall activity and function. The distribution of this compound within tissues is crucial for its therapeutic effects, as it determines the concentration of the compound at the target sites .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm and nucleus. It is directed to these compartments through specific targeting signals and post-translational modifications. The localization of this compound within the nucleus is essential for its interaction with glucocorticoid response elements and the subsequent regulation of gene expression. This subcellular distribution is critical for the compound’s activity and therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triclonide is synthesized through a series of chemical reactions involving the introduction of fluorine, chlorine, and hydroxyl groups to a pregnane skeleton. The key steps include:

Fluorination: Introduction of a fluorine atom at the 6α position.

Chlorination: Addition of chlorine atoms at the 9α, 11β, and 21 positions.

Hydroxylation: Introduction of hydroxyl groups at the 16α and 17α positions.

Acetal Formation: Formation of a cyclic acetal with acetone at the 16α, 17α positions.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Triclonide undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as sodium iodide (NaI) in acetone for halogen exchange.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further chemical modifications or biological studies .

Comparison with Similar Compounds

Similar Compounds:

Dexamethasone: Another synthetic glucocorticoid with potent anti-inflammatory properties.

Prednisolone: A commonly used glucocorticoid for treating inflammatory and autoimmune conditions.

Betamethasone: Known for its strong anti-inflammatory and immunosuppressive effects.

Uniqueness of Triclonide: this compound is unique due to its specific chemical structure, which includes multiple halogen atoms and a cyclic acetal formation. This structure contributes to its high potency and selectivity for glucocorticoid receptors, making it a valuable compound for research and potential therapeutic applications .

properties

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S,19S)-11,12-dichloro-8-(2-chloroacetyl)-19-fluoro-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28Cl3FO4/c1-20(2)31-19-9-13-14-8-16(28)15-7-12(29)5-6-21(15,3)23(14,27)17(26)10-22(13,4)24(19,32-20)18(30)11-25/h5-7,13-14,16-17,19H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVSLEMVVAYTQW-VSXGLTOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CCl)C)Cl)Cl)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CCl)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28Cl3FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181367 | |

| Record name | Triclonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26849-57-0 | |

| Record name | Triclonide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26849-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triclonide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026849570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triclonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRICLONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSM3RT117Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B194662.png)

![1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide](/img/structure/B194699.png)